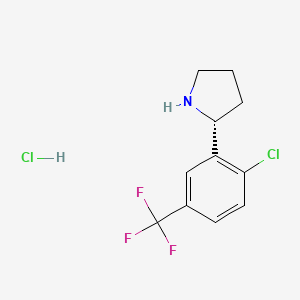

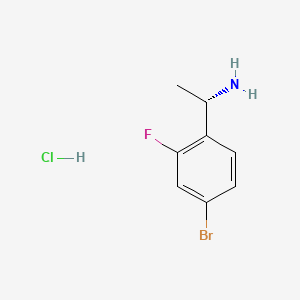

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

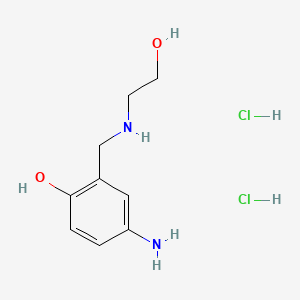

“(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that often have biological activity. The “S” denotes the stereochemistry of the ethanamine part of the molecule, indicating it’s a chiral compound. The bromo and fluoro substituents on the phenyl ring could potentially affect the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto a phenyl ring, followed by attachment of the ethanamine group. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecule likely has a chiral center at the carbon atom connected to the ethanamine group, which could result in different enantiomers with different properties. The bromo and fluoro groups on the phenyl ring are ortho to each other, which could cause interesting electronic effects .Chemical Reactions Analysis

As a derivative of phenylethylamine, this compound could potentially undergo similar reactions, such as oxidation, reduction, and various substitutions. The presence of the bromo and fluoro groups could also make the phenyl ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. The presence of the bromo and fluoro groups could increase its density and boiling point compared to phenylethylamine. The compound is likely to be a solid at room temperature .科学的研究の応用

Synthesis Methods and Characterization

- Research on structurally related compounds highlights the importance of synthesis methods in creating derivatives for further study. For instance, a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone showcases a method involving amination and cyclization in a nonproton polar solvent, resulting in a high yield of 82.7% (Tan Bin, 2010). This approach could potentially be adapted for synthesizing derivatives of "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride".

Analytical and Synthetic Applications

- The development of analytical methods for the identification of pyrolysis products, as demonstrated in research on new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), provides insights into analytical applications relevant to similar compounds. This study utilized a simulated 'meth pipe' scenario to identify degradation products, an approach that could be applicable for studying the stability and decomposition pathways of "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride" (Kelly B Texter et al., 2018).

Potential Applications in Chemical Synthesis

- The synthesis and characterization of complex molecules, such as the formation of chalcones bearing N-substituted ethanamine tails, illustrate the potential for creating bioactive molecules with specific properties. These methodologies could be relevant for exploring the bioactivity of derivatives of "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride" in various biological assays (Saadia Leeza Zaidi et al., 2015).

将来の方向性

特性

IUPAC Name |

(1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719919 |

Source

|

| Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | |

CAS RN |

1311254-85-9 |

Source

|

| Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)